(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antituberculosis Activities
Research has shown that derivatives of cyclopropylsulfonyl piperazin methanone possess significant anticancer and antituberculosis activities. A study synthesized derivatives and found that some exhibited notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against Mycobacterium tuberculosis H37Rv. Specifically, certain compounds demonstrated dual anticancer and antituberculosis effects, suggesting their potential as multifunctional therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Therapeutic Potential
Another study focused on the synthesis of derivatives targeting α-glucosidase enzyme inhibition, showing considerable inhibitory activity. These findings are relevant for developing therapies for diseases like diabetes, where enzyme regulation plays a crucial role. Additionally, the compounds were evaluated for hemolytic and cytotoxic profiles, emphasizing the importance of balancing therapeutic efficacy with safety (Abbasi et al., 2019).
Alzheimer's Disease Therapy
Multifunctional amides derived from cyclopropylsulfonyl piperazin methanone were synthesized and demonstrated moderate enzyme inhibitory potential against enzymes relevant to Alzheimer's disease, such as acetyl and butyrylcholinesterase, with minimal cytotoxicity. These compounds present a promising avenue for Alzheimer's disease drug development, highlighting the potential for new treatments based on their enzyme inhibition profiles (Hassan et al., 2018).
Antimicrobial Activity
Compounds structurally related to cyclopropylsulfonyl piperazin methanone have also been investigated for their antimicrobial properties. A study reported the synthesis and evaluation of new pyridine derivatives, including those with piperazin-1-yl)methanone moieties, which exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains. This research suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to interact with various targets such as dna gyrase and tubulin .
Mode of Action
Compounds with similar structures have been reported to inhibit dna gyrase and bind to the colchicine binding site of tubulin , disrupting its polymerization .
Biochemical Pathways
Inhibition of dna gyrase can disrupt dna replication and transcription , and disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the concentration of the compound, the type of cells it interacts with, and the duration of exposure .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-21-13-12(3-2-6-15-13)14(18)16-7-9-17(10-8-16)22(19,20)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPBWVKGUZVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.